REACTION_CXSMILES
|
Br[CH:2]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([CH3:13])[N:7]=1)[C:3](=O)[CH3:4].[NH2:14][C:15]([NH2:17])=[S:16]>>[CH3:13][C:8]1[N:7]=[C:6]([C:2]2[S:16][C:15]([NH2:17])=[N:14][C:3]=2[CH3:4])[CH:11]=[C:10]([CH3:12])[N:9]=1
|
Name
|
1-bromo-1-(2,6-dimethyl-pyrimidin-4-yl)-propan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C)=O)C1=NC(=NC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=N1)C1=C(N=C(S1)N)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |